3-Bromo-1-isobutylpyridin-2(1H)-one
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Description
3-Bromo-1-isobutylpyridin-2(1H)-one (3-BIO) is an organic compound that has recently been the subject of scientific research due to its unique properties and potential applications in the fields of chemistry, biochemistry, and pharmacology. 3-BIO is a synthetic molecule with a unique structure and properties that make it an attractive target for research.
Scientific Research Applications
Synthesis and Biological Activity
3-Bromo-1-isobutylpyridin-2(1H)-one is involved in the synthesis of complex compounds that have demonstrated significant biological activity. For instance, a compound synthesized incorporating 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole, which was structurally characterized through various spectroscopic methods, showed notable fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015). This highlights the potential of 3-Bromo-1-isobutylpyridin-2(1H)-one derivatives in the development of new antiviral and fungicidal agents.
Halogen Bond Donors and Chirality Introduction
N,N′-Dibromohydantoins, which can be synthesized from compounds related to 3-Bromo-1-isobutylpyridin-2(1H)-one, have been successfully used as halogen bond (XB) donors in crystalline adducts. This application has been demonstrated with para-substituted pyridines acting as halogen bond acceptors. The study also explored the introduction of chirality into halogen-bonded systems, indicating a pathway towards the synthesis of chiral compounds through halogen bonding (Nicolas et al., 2016).
Hyperbranched Polyelectrolytes
Another research application involves the synthesis of hyperbranched polyelectrolytes from monomers derived from 3,5-lutidine, closely related to the structure of 3-Bromo-1-isobutylpyridin-2(1H)-one. These monomers were N-alkylated to yield new types of hyperbranched polyelectrolytes, offering insights into the polymerization reactions and the properties of the resulting materials (Monmoton et al., 2008).
Copper-Mediated Synthesis
Research has also developed methods for the synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides through copper-mediated aerobic oxidative coupling. This showcases the utility of brominated pyridine compounds in facilitating the synthesis of heterocyclic structures under mild conditions, expanding the toolkit for creating biologically active compounds (Zhou et al., 2016).
properties
IUPAC Name |
3-bromo-1-(2-methylpropyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)6-11-5-3-4-8(10)9(11)12/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQFCYPOGINWGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC=C(C1=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-isobutylpyridin-2(1H)-one |
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